molecular formula C11H15F2NO2 B5686374 2,2'-[(2,6-difluorobenzyl)imino]diethanol

2,2'-[(2,6-difluorobenzyl)imino]diethanol

Cat. No. B5686374
M. Wt: 231.24 g/mol
InChI Key: QSVDIZNDHOQTFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-[(2,6-difluorobenzyl)imino]diethanol, also known as DFDE, is a chemical compound that has been studied for its potential applications in scientific research. DFDE is a chelating agent that can bind to metal ions, and it has been found to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2,2'-[(2,6-difluorobenzyl)imino]diethanol involves its ability to bind to metal ions and form stable complexes. 2,2'-[(2,6-difluorobenzyl)imino]diethanol has two hydroxyl groups that can coordinate with metal ions, and its imine group can form a third coordination bond. The resulting complex can have various effects on the biochemical and physiological properties of the metal ion, including changes in its redox potential, reactivity, and protein binding affinity.
Biochemical and Physiological Effects:
2,2'-[(2,6-difluorobenzyl)imino]diethanol has been shown to have various biochemical and physiological effects, depending on the metal ion it binds to and the experimental conditions. For example, 2,2'-[(2,6-difluorobenzyl)imino]diethanol can modulate the activity of metal-dependent enzymes such as superoxide dismutase and cytochrome c oxidase. 2,2'-[(2,6-difluorobenzyl)imino]diethanol has also been found to protect cells from metal-induced oxidative stress and apoptosis, and to enhance the uptake of metal ions by cells.

Advantages and Limitations for Lab Experiments

2,2'-[(2,6-difluorobenzyl)imino]diethanol has several advantages for lab experiments, including its ability to selectively bind to metal ions and its fluorescent properties. However, 2,2'-[(2,6-difluorobenzyl)imino]diethanol also has some limitations, such as its potential toxicity and the need for careful handling and storage. 2,2'-[(2,6-difluorobenzyl)imino]diethanol can also interfere with some metal-dependent assays, and its binding properties can be affected by factors such as pH and competing ligands.

Future Directions

There are several future directions for research on 2,2'-[(2,6-difluorobenzyl)imino]diethanol. One area of interest is the development of new applications for 2,2'-[(2,6-difluorobenzyl)imino]diethanol as a chelating agent and fluorescent probe. Another area is the investigation of the mechanisms underlying the biochemical and physiological effects of 2,2'-[(2,6-difluorobenzyl)imino]diethanol, including its interactions with metal ions and cellular pathways. Additionally, studies on the toxicity and safety of 2,2'-[(2,6-difluorobenzyl)imino]diethanol are needed to determine its potential for clinical use.

Synthesis Methods

2,2'-[(2,6-difluorobenzyl)imino]diethanol can be synthesized by reacting 2,6-difluorobenzylamine with diethanolamine in the presence of a catalyst such as sulfuric acid. The reaction yields 2,2'-[(2,6-difluorobenzyl)imino]diethanol as a white crystalline solid with a melting point of 98-100°C. The purity of 2,2'-[(2,6-difluorobenzyl)imino]diethanol can be confirmed using methods such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

2,2'-[(2,6-difluorobenzyl)imino]diethanol has been studied for its potential applications in various scientific research fields. One of its main applications is as a chelating agent for metal ions. 2,2'-[(2,6-difluorobenzyl)imino]diethanol can bind to metal ions such as copper, zinc, and iron, and this property has been utilized in studies on metal ion homeostasis and toxicity. 2,2'-[(2,6-difluorobenzyl)imino]diethanol has also been investigated for its potential as a fluorescent probe for metal ions, as well as its ability to modulate metal-dependent enzymatic reactions.

properties

IUPAC Name

2-[(2,6-difluorophenyl)methyl-(2-hydroxyethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO2/c12-10-2-1-3-11(13)9(10)8-14(4-6-15)5-7-16/h1-3,15-16H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVDIZNDHOQTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN(CCO)CCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5420353

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